molecular formula C10H8BrFN2O B1408439 1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol CAS No. 1596023-38-9

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1408439
CAS No.: 1596023-38-9
M. Wt: 271.09 g/mol
InChI Key: QKVHUUNRFICGEH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a 4-bromo-2-fluorobenzyl group, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromo-2-fluorobenzyl alcohol from 4-bromo-2-fluorobenzoic acid using borane in tetrahydrofuran, followed by quenching with methanol and hydrochloric acid . This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring, resulting in the final product.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.

Scientific Research Applications

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(4-Bromo-2-fluoro-benzyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(4-bromo-2-fluorophenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFN2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVHUUNRFICGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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